

# Application Note: Comprehensive Analytical Characterization of 2-(2,6-Dimethylphenoxy)ethanamine

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## Compound of Interest

Compound Name:	2-(2,6-Dimethylphenoxy)ethanamine
CAS No.:	1749-46-8
Cat. No.:	B161086

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## Introduction

**2-(2,6-Dimethylphenoxy)ethanamine** is a primary amine featuring a dimethylphenoxy moiety. With a molecular formula of  $C_{10}H_{15}NO$  and a molecular weight of 165.23 g/mol, its structure is analogous to well-known pharmaceutical compounds, necessitating robust analytical methods for its comprehensive characterization. Specifically, it shares a core structural motif with Mexiletine, a Class IB antiarrhythmic agent, which is chemically described as 1-(2,6-dimethylphenoxy)propan-2-amine.[1] While distinct, the analytical principles established for Mexiletine provide a validated starting point for developing and implementing methods for **2-(2,6-Dimethylphenoxy)ethanamine**.

This guide provides a suite of detailed analytical protocols for the definitive characterization of **2-(2,6-Dimethylphenoxy)ethanamine**. We will cover chromatographic techniques for separation and quantification, spectroscopic methods for structural elucidation, and a comprehensive workflow designed for researchers, scientists, and drug development

professionals. The causality behind experimental choices is emphasized to empower users to adapt these methods to their specific applications.

## Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development. Key identifiers for **2-(2,6-Dimethylphenoxy)ethanamine** are summarized below.

Property	Value	Source(s)
Chemical Name	2-(2,6-Dimethylphenoxy)ethanamine	
CAS Number	1749-46-8	
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO	
Molecular Weight	165.23 g/mol	
Chemical Structure		(Structure based on name)

## Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for assessing the purity and potency of chemical compounds. The following methods are optimized for the unique chemical nature of **2-(2,6-Dimethylphenoxy)ethanamine**.

### High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

**Principle and Rationale:** A reverse-phase HPLC (RP-HPLC) method is the gold standard for analyzing polar, ionizable compounds like **2-(2,6-Dimethylphenoxy)ethanamine**. The basic amine functional group requires a buffered mobile phase to control its ionization state, ensuring reproducible retention and symmetrical peak shape. This protocol is adapted from the official USP monograph for the structurally related compound Mexiletine Hydrochloride, which provides a robust and validated framework.[2] A C18 stationary phase offers excellent hydrophobic retention for the dimethylphenyl group, while an acidic mobile phase (pH ~4.8)

ensures the primary amine is protonated, enhancing its interaction with the stationary phase and improving peak shape. UV detection at 260 nm is selected based on the strong absorbance of the phenoxy chromophore.[3]

#### Experimental Protocol: RP-HPLC

- Equipment and Reagents:
  - HPLC system with UV detector
  - C18 column (e.g., 4.6 mm x 250 mm, 5 μm particle size)
  - Methanol (HPLC grade)
  - Anhydrous Sodium Acetate
  - Glacial Acetic Acid
  - **2-(2,6-Dimethylphenoxy)ethanamine** Reference Standard
  - Water (HPLC grade)
- Chromatographic Conditions:

Parameter	Condition
Mobile Phase	Filtered and degassed mixture of Methanol and Sodium Acetate Buffer (60:40, v/v).[2]
Buffer Preparation	Dissolve 11.5 g of anhydrous sodium acetate in 500 mL of water, add 3.2 mL of glacial acetic acid, and adjust pH to $4.8 \pm 0.1$ with HCl. Dilute to 1000 mL with water.[2]
Column	L1 packing (C18), 4.6 mm x 250 mm, 5 $\mu$ m
Flow Rate	1.0 mL/min
Detection	UV at 260 nm[3]
Injection Volume	20 $\mu$ L[2]
Column Temp.	25°C (Ambient)

- Preparation of Solutions:
  - Standard Solution (0.2 mg/mL): Accurately weigh ~10 mg of the Reference Standard into a 50-mL volumetric flask. Dissolve and dilute to volume with Mobile Phase.
  - Assay Solution (0.2 mg/mL): Accurately weigh ~10 mg of the sample into a 50-mL volumetric flask. Dissolve and dilute to volume with Mobile Phase.
- System Suitability Test (SST):
  - Inject the Standard Solution five times.
  - The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.
  - The tailing factor for the analyte peak should be not more than 2.0.
- Procedure:

- Separately inject equal volumes of the Standard Solution and the Assay Solution into the chromatograph.
- Record the chromatograms and measure the peak areas.
- Calculate the percentage of **2-(2,6-Dimethylphenoxy)ethanamine** in the sample. For impurity analysis, calculate the percentage of each impurity by area normalization.

## Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification

Principle and Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. However, primary amines like **2-(2,6-Dimethylphenoxy)ethanamine** can exhibit poor chromatographic behavior (e.g., peak tailing) due to interactions with active sites on the GC column.[4] To mitigate this, chemical derivatization is employed. Acylation with an agent like N-methyl-bis(trifluoroacetamide) (MBTFA) converts the polar N-H bond into a nonpolar, stable trifluoroacetyl derivative. This enhances volatility, reduces peak tailing, and introduces a specific mass fragment (CF<sub>3</sub> group) that aids in mass spectral interpretation.[4]

### Experimental Protocol: GC-MS

- Equipment and Reagents:
  - GC-MS system with an Electron Ionization (EI) source
  - Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μm film thickness)
  - N-methyl-bis(trifluoroacetamide) (MBTFA)
  - Ethyl Acetate (GC grade)
  - Helium (carrier gas)
- Derivatization Procedure:
  - Accurately weigh ~1 mg of the sample into a 2-mL autosampler vial.

- Add 500  $\mu\text{L}$  of Ethyl Acetate and 100  $\mu\text{L}$  of MBTFA.
- Cap the vial and heat at 70°C for 30 minutes.
- Cool to room temperature before injection.
- GC-MS Conditions:

Parameter	Condition
Inlet Temp.	250°C
Injection Mode	Split (20:1)
Carrier Gas	Helium at 1.2 mL/min (constant flow)
Oven Program	Initial 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.[5] (adapted)
Transfer Line	280°C
Ion Source	EI, 70 eV, 230°C
MS Scan Range	40-450 amu

- Data Interpretation:
  - The derivatized analyte will have a molecular weight of  $165.23 + 96 = 261.23 \text{ g/mol}$ .
  - Identification: Confirm the identity by comparing the retention time and the acquired mass spectrum with that of a derivatized reference standard.
  - Fragmentation: The primary fragmentation pathway for amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[6] The resulting mass spectrum is expected to show a molecular ion peak ( $[\text{M}]^+$  at  $m/z$  261) and characteristic fragment ions.

## Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides definitive confirmation of the chemical structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for unambiguous structural determination.  $^1\text{H}$  NMR provides information on the number and environment of protons, while  $^{13}\text{C}$  NMR identifies the carbon skeleton.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in an NMR tube.
- Acquisition: Record  $^1\text{H}$  and  $^{13}\text{C}$  spectra on a 400 MHz or higher spectrometer.[\[7\]](#)
- Expected Spectral Features for **2-(2,6-Dimethylphenoxy)ethanamine**:
  - $^1\text{H}$  NMR:
    - ~  $\delta$  6.9-7.1 ppm: Aromatic protons (multiplet, 3H) on the dimethylphenyl ring.
    - ~  $\delta$  4.0 ppm: Methylene protons adjacent to the ether oxygen (-O-CH<sub>2</sub>-) (triplet, 2H).
    - ~  $\delta$  3.1 ppm: Methylene protons adjacent to the amine group (-CH<sub>2</sub>-NH<sub>2</sub>) (triplet, 2H).
    - ~  $\delta$  2.3 ppm: Methyl protons on the aromatic ring (-CH<sub>3</sub>) (singlet, 6H).
    - ~  $\delta$  1.5 ppm: Amine protons (-NH<sub>2</sub>) (broad singlet, 2H), which may exchange with D<sub>2</sub>O.
  - $^{13}\text{C}$  NMR:
    - ~  $\delta$  155 ppm: Aromatic carbon attached to the ether oxygen.
    - ~  $\delta$  130, 128, 124 ppm: Aromatic carbons.
    - ~  $\delta$  70 ppm: Methylene carbon adjacent to the ether oxygen.
    - ~  $\delta$  41 ppm: Methylene carbon adjacent to the amine group.
    - ~  $\delta$  16 ppm: Methyl carbons.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a rapid and reliable technique for identifying functional groups and confirming the identity of a compound by matching its unique "fingerprint" spectrum against a reference standard.[3]

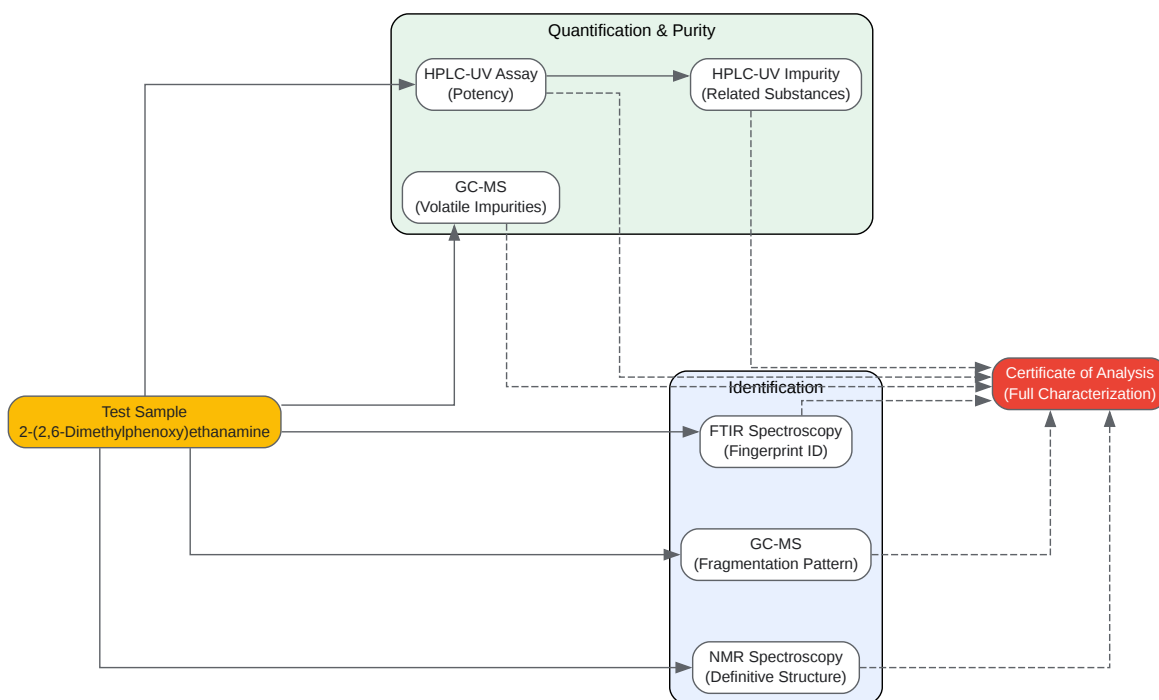
Protocol:

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet containing ~1% of the sample or analyze as a thin film on a salt plate.
- **Acquisition:** Record the spectrum from 4000 to 400  $\text{cm}^{-1}$ .
- **Expected Characteristic Absorption Bands:**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3400 - 3300	N-H stretch (two bands)	Primary Amine (-NH <sub>2</sub> )
3050 - 3000	Aromatic C-H stretch	Ar-H
2980 - 2850	Aliphatic C-H stretch	-CH <sub>3</sub> , -CH <sub>2</sub> -
1600, 1470	C=C aromatic ring stretch	Aromatic Ring
1250 - 1200	Aryl-O stretch	Ether (Ar-O-C)

## Comprehensive Analytical Workflow

A logical workflow ensures that a sample is characterized efficiently and thoroughly. The following diagram illustrates the relationship between the described analytical techniques in a typical characterization campaign.



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Caption: Comprehensive workflow for the analytical characterization of a new sample.

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